molecular formula C9H13N3O2 B12971982 ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B12971982
M. Wt: 195.22 g/mol
InChI Key: YZRPSQAROQHAIY-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The ethyl ester group at the 5-position enhances solubility and serves as a handle for further functionalization .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)12-4-3-8-7(6-12)5-10-11-8/h5H,2-4,6H2,1H3,(H,10,11)

InChI Key

YZRPSQAROQHAIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core . The reaction conditions often include refluxing in ethanol with the presence of a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that modifications of this compound could enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrazolo[4,3-c]pyridine derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. In vitro studies have shown that it can reduce the levels of reactive oxygen species (ROS) and improve cell viability under stress conditions .

Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have reported that this compound can suppress the production of pro-inflammatory cytokines in various cell models, suggesting its potential use in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its pesticidal properties. Preliminary studies indicate that it can act as an insecticide against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This makes it a promising candidate for developing eco-friendly pest control agents .

Herbicidal Properties
In addition to its insecticidal effects, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic pathways. This property could be harnessed to develop selective herbicides that target specific weeds without harming crops .

Material Science Applications

Polymer Synthesis
this compound is being explored in polymer chemistry for its ability to act as a monomer in synthesizing novel polymers. These polymers could have applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability .

Nanomaterials Development
The compound's unique structure allows for the functionalization of nanoparticles. Studies have shown that incorporating this compound into nanomaterials can enhance their properties for targeted drug delivery systems or as catalysts in chemical reactions .

Case Studies

Study Application Findings
AnticancerInduced apoptosis in breast cancer cells; enhanced efficacy with structural modifications.
NeuroprotectionReduced ROS levels; improved neuronal cell viability under oxidative stress.
Anti-inflammatorySuppressed pro-inflammatory cytokine production; potential treatment for rheumatoid arthritis.
PesticidalEffective against common agricultural pests; disrupts insect nervous systems.
HerbicidalInhibited growth of specific weed species; selective targeting without harming crops.
Polymer synthesisEnhanced mechanical properties in new polymer formulations; potential applications in coatings.
NanomaterialsImproved properties for drug delivery systems; enhanced catalytic activity in reactions.

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, highlighting structural variations and functional roles:

Compound Name Substituents/Modifications CAS Number Molecular Weight Key Properties/Applications References
This compound Ethyl ester at 5-position Not Provided ~235.26* Intermediate for anti-TB agents
tert-Butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate tert-Butyl ester; 3-(4-methoxyphenyl) group 661487-36-1 329.39 Enhanced stability for storage (2–8°C)
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide Benzoyl and 4-nitrophenyl groups Not Provided ~487.47* Anti-TB activity (MIC = 26.7 μM)
tert-Butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Bromine at 3-position; tert-butyl ester 1936429-06-9 ~327.22* Intermediate for cross-coupling reactions

*Calculated based on molecular formula.

Biological Activity

Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data tables.

  • Chemical Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1000994-24-0

Antiviral Activity

Research has shown that derivatives of pyrazolo compounds exhibit notable antiviral activities. This compound has been studied for its potential against various viruses:

Virus Activity Concentration Reference
Tobacco Mosaic VirusInhibitory effects500 μg/mL
Hepatitis A VirusSignificant inhibition20 μg/105^5 cells
Vesicular Stomatitis VirusEffective at low concentrationsNot specified

In a study by Bernardino et al., several pyrazolo derivatives were tested against the tobacco mosaic virus (TMV), with some exhibiting higher antiviral activities than commercial agents. The introduction of an ester group at C-5 was found to enhance activity against the herpes simplex virus type 1 (HSV-1) significantly.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

Compound IC50_{50} (μmol)Reference
Ethyl pyrazolo derivative0.04 ± 0.09
Celecoxib0.04 ± 0.01

The results indicated that the compound exhibited comparable anti-inflammatory effects to celecoxib, a widely used COX inhibitor.

Antibacterial Activity

The antibacterial potential of this compound was assessed against various pathogens. The compound showed promising results against ESKAPE pathogens, which are notorious for their antibiotic resistance:

Pathogen MIC (μg/mL) Reference
Mycobacterium tuberculosis26.7

This finding suggests that the compound could be a lead candidate for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their biological activities, particularly focusing on their antiviral and anti-inflammatory properties. The results indicated that modifications in the molecular structure significantly influenced their activity profiles.
  • Structure-Activity Relationship (SAR) : Research has explored SARs to identify which structural features contribute to enhanced biological activity. For instance, the presence of specific substituents on the pyrazolo ring was linked to improved antiviral efficacy.
  • Clinical Implications : Given the promising results in vitro, further investigations into in vivo efficacy and safety profiles are essential for potential therapeutic applications.

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